3-azidopropane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

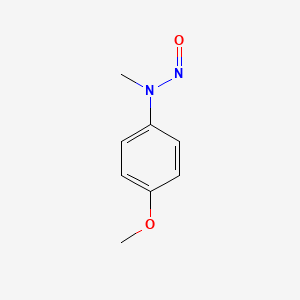

3-Azidopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H6FN3O2S and a molecular weight of 167.16 . It is used in various applications due to its unique properties .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed .Molecular Structure Analysis

The molecular structure of 3-azidopropane-1-sulfonyl fluoride is determined by its molecular formula, C3H6FN3O2S . The structure of sulfonyl fluorides can be influenced by the extent and location of fluorine substitution in the surfactant .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic reactions . The proximity-enabled sulfur(VI) fluoride exchange (SuFEx) reaction generates specific covalent linkages between proteins in cells and in vivo . This opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis

The unique properties of 3-azidopropane-1-sulfonyl fluoride, such as surface tension lowering in aqueous systems and high chemical and thermal stability, have resulted in their widespread use in industrial processes and consumer uses .Mecanismo De Acción

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Direcciones Futuras

The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This has led to new synthetic approaches that start with sulfur-containing substrates . The future of 3-azidopropane-1-sulfonyl fluoride likely lies in further exploring these avenues and developing new applications and synthesis methods .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidopropane-1-sulfonyl fluoride involves the reaction of 3-chloropropane-1-sulfonyl fluoride with sodium azide.", "Starting Materials": [ "3-chloropropane-1-sulfonyl fluoride", "sodium azide", "anhydrous DMF", "anhydrous THF", "anhydrous ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Dissolve 3-chloropropane-1-sulfonyl fluoride in anhydrous DMF.", "Add sodium azide to the solution and stir for 24 hours at room temperature.", "Pour the reaction mixture into an ice-cold solution of sodium bicarbonate and water.", "Extract the organic layer with anhydrous ether.", "Wash the organic layer with saturated sodium chloride solution.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the crude product by column chromatography using a mixture of THF and ether as the eluent." ] } | |

Número CAS |

1839620-79-9 |

Nombre del producto |

3-azidopropane-1-sulfonyl fluoride |

Fórmula molecular |

C3H6FN3O2S |

Peso molecular |

167.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.